

# Technical Guide: Synthesis and Characterization of (2,6-Dibromo-4-fluorophenyl)methanol

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## Compound of Interest

Compound Name: (2,6-Dibromo-4-fluorophenyl)methanol

Cat. No.: B591520

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **(2,6-Dibromo-4-fluorophenyl)methanol**, a key intermediate in various pharmaceutical and chemical research applications. This document details the synthetic protocol, physical and spectroscopic properties, and experimental procedures.

## Compound Overview

**(2,6-Dibromo-4-fluorophenyl)methanol** is a halogenated aromatic alcohol. Its structure, featuring two bromine atoms and a fluorine atom on the phenyl ring, makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.

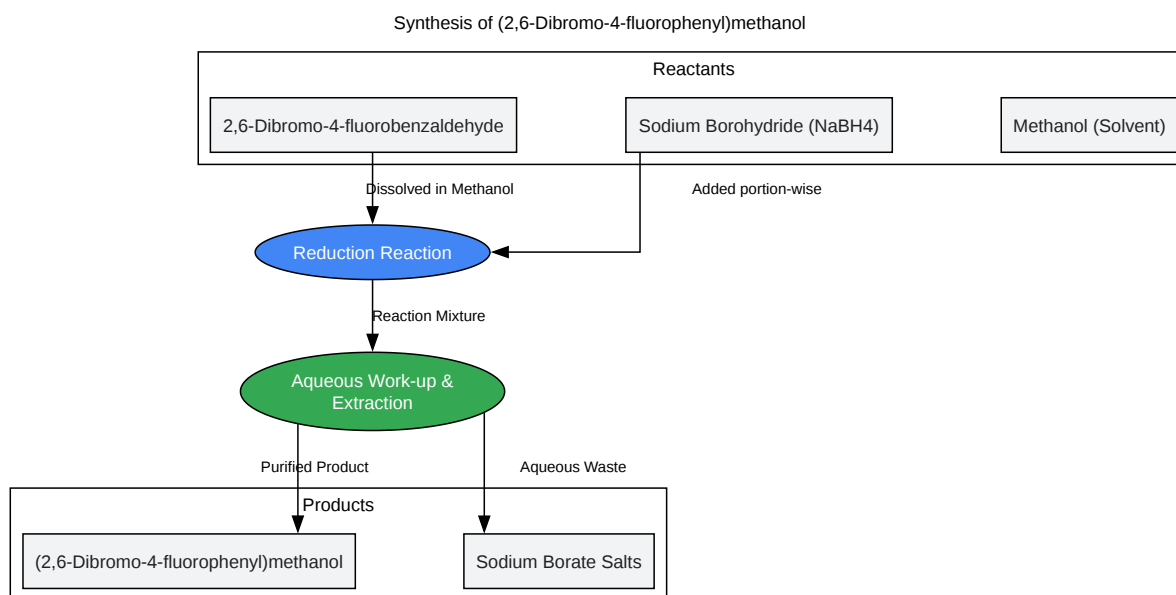
Table 1: Physicochemical Properties of **(2,6-Dibromo-4-fluorophenyl)methanol**

Property	Value
CAS Number	1346674-69-8
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> FO[1]
Molecular Weight	283.92 g/mol
Appearance	Solid
Storage	Sealed in dry, room temperature

## Synthesis of (2,6-Dibromo-4-fluorophenyl)methanol

The most common and efficient method for the synthesis of **(2,6-Dibromo-4-fluorophenyl)methanol** is the reduction of the corresponding aldehyde, 2,6-Dibromo-4-fluorobenzaldehyde. Sodium borohydride (NaBH<sub>4</sub>) is a mild and selective reducing agent suitable for this transformation.

## Synthetic Scheme



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Caption: Synthetic workflow for the reduction of 2,6-Dibromo-4-fluorobenzaldehyde.

## Experimental Protocol

Materials:

- 2,6-Dibromo-4-fluorobenzaldehyde (Commercially available from suppliers such as Shanghai Medfine Bio-pharma, AOBChem, and Sigma-Aldrich)[2][3]
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol (reagent grade)

- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 100 mL round-bottom flask, dissolve 2,6-Dibromo-4-fluorobenzaldehyde (1.0 eq) in methanol (20 mL).
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution (10 mL).
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **(2,6-Dibromo-4-fluorophenyl)methanol** can be further purified by column chromatography on silica gel if necessary.

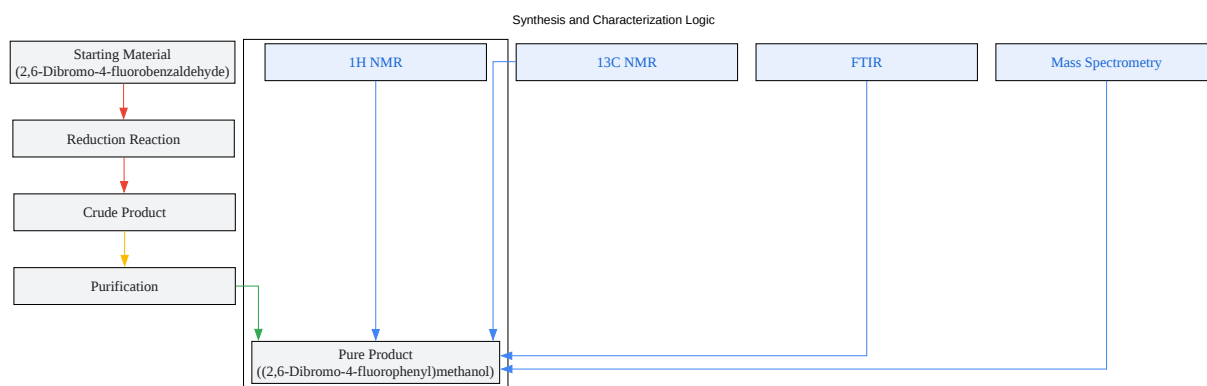
## Characterization of (2,6-Dibromo-4-fluorophenyl)methanol

The structure and purity of the synthesized **(2,6-Dibromo-4-fluorophenyl)methanol** are confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for **(2,6-Dibromo-4-fluorophenyl)methanol**

Technique	Data
<sup>1</sup> H NMR	Expected chemical shifts (δ) in CDCl <sub>3</sub> : Aromatic protons (2H, doublet), Methylene protons (-CH <sub>2</sub> OH, 2H, singlet), Hydroxyl proton (-OH, 1H, broad singlet).
<sup>13</sup> C NMR	Expected chemical shifts (δ) in CDCl <sub>3</sub> : Aromatic carbons (signals in the aromatic region, with C-F and C-Br coupling), Methylene carbon (-CH <sub>2</sub> OH, signal around 60-70 ppm).
FTIR (KBr)	Characteristic peaks (cm <sup>-1</sup> ): ~3300 (O-H stretch, broad), ~3000 (aromatic C-H stretch), ~1400-1600 (aromatic C=C stretch), ~1050 (C-O stretch), ~550-750 (C-Br stretch).
Mass Spec. (EI)	Expected m/z: Molecular ion peak corresponding to [C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> FO] <sup>+</sup> , showing a characteristic isotopic pattern for two bromine atoms.

## Logical Relationship of Synthesis and Characterization



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Caption: Logical flow from synthesis to structural confirmation.

## Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions.

- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

This guide provides a foundational understanding of the synthesis and characterization of **(2,6-Dibromo-4-fluorophenyl)methanol**. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

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## References

- 1. PubChemLite - (2,6-dibromo-4-fluorophenyl)methanol (C<sub>7</sub>H<sub>5</sub>Br<sub>2</sub>FO) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. aobchem.com [aobchem.com]
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